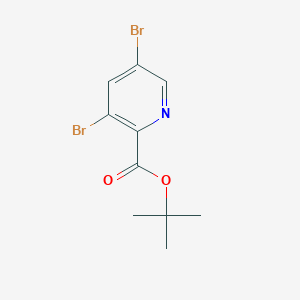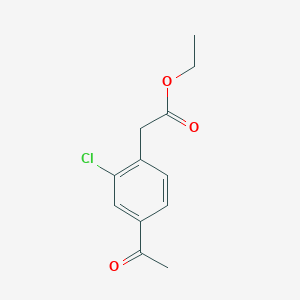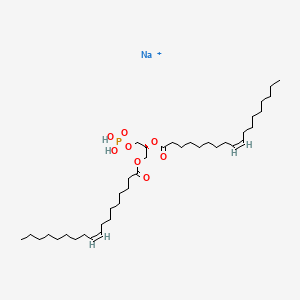
(Z)-(R)-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt is a complex organic compound with significant applications in various scientific fields. This compound features a phosphonooxy group, which is known for its bioactive properties and ability to form stable complexes with metals. The presence of dioleate groups adds to its hydrophobic characteristics, making it useful in various industrial and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt typically involves the esterification of oleic acid with (Z)-®-3-(Phosphonooxy)propane-1,2-diol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of immobilized catalysts can enhance the efficiency and yield of the reaction. The final product is purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
(Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt can undergo various chemical reactions, including:
Oxidation: The phosphonooxy group can be oxidized to form phosphonic acid derivatives.
Reduction: The oleate groups can be reduced to form saturated fatty acid derivatives.
Substitution: The sodium ion can be replaced with other cations such as potassium or calcium.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ion exchange reactions can be carried out using various metal salts.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Potassium or calcium salts of the compound.
科学研究应用
Chemistry
In chemistry, (Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions
Biology
In biological research, this compound is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic molecules, making it useful in the formulation of drug delivery systems and biochemical assays.
Medicine
In medicine, (Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt is investigated for its potential as a drug carrier. Its ability to form stable complexes with metal ions makes it a candidate for targeted drug delivery systems, particularly in cancer therapy.
Industry
In industrial applications, this compound is used as a corrosion inhibitor and a dispersing agent. Its ability to form stable complexes with metal ions helps in preventing corrosion in metal surfaces and improving the dispersion of pigments in paints and coatings.
作用机制
The mechanism of action of (Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt involves its interaction with metal ions and biological membranes. The phosphonooxy group can chelate metal ions, forming stable complexes that can be used in various applications. The dioleate groups interact with lipid membranes, enhancing the compound’s ability to act as a surfactant and emulsifying agent.
相似化合物的比较
Similar Compounds
Phosphonic acid derivatives: These compounds share the phosphonooxy group and are used in similar applications such as metal chelation and corrosion inhibition.
Fatty acid esters: These compounds share the dioleate groups and are used as surfactants and emulsifying agents.
Uniqueness
(Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt is unique due to the combination of its phosphonooxy and dioleate groups. This combination allows it to interact with both metal ions and lipid membranes, making it versatile in various applications. Its ability to form stable complexes with metal ions and act as a surfactant sets it apart from other similar compounds.
属性
分子式 |
C39H73NaO8P+ |
|---|---|
分子量 |
724.0 g/mol |
IUPAC 名称 |
sodium;[(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/q;+1/b19-17-,20-18-;/t37-;/m1./s1 |
InChI 键 |
JUKKLZHXFHPJSF-ZBFGHDQJSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


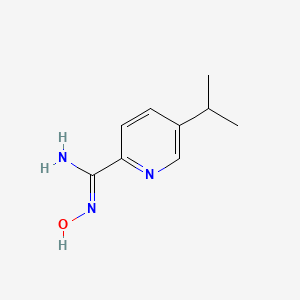
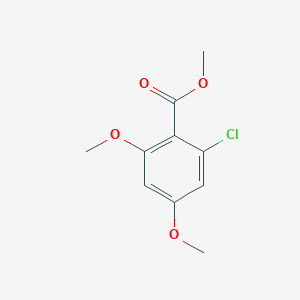
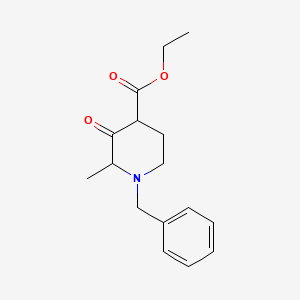
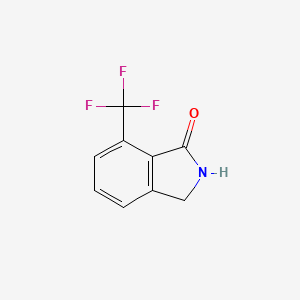
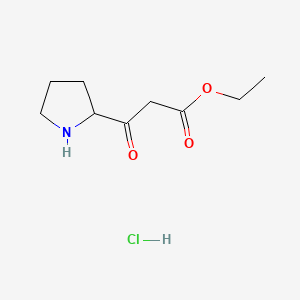
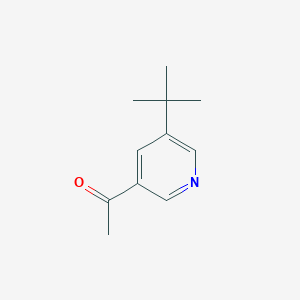
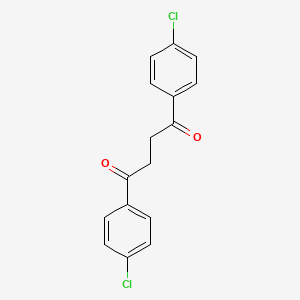
![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
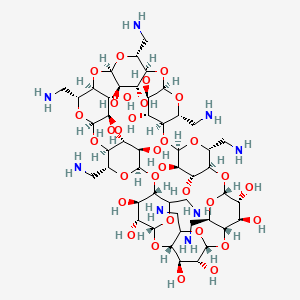
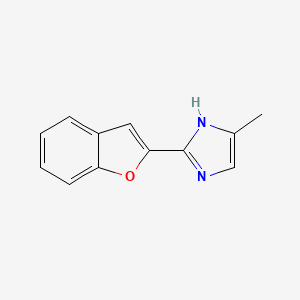
![Methyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13672105.png)
